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Introduction
Cathelicidins represent a crucial family of antimicrobial peptides (AMPs) that serve as effector

molecules of the innate immune system.[1][2] These peptides are characterized by a

conserved N-terminal pro-sequence, known as the cathelin-like domain, and a highly variable

C-terminal domain which constitutes the mature, biologically active peptide.[2][3][4] In humans,

only one cathelicidin has been identified: the human cationic antimicrobial protein 18

(hCAP18).[1][5][6] The hCAP18 proprotein is proteolytically processed to release the 37-amino

acid, C-terminal peptide LL-37, which is named for its first two leucine residues.[6][7][8] This

peptide is the primary effector molecule, exhibiting a broad range of antimicrobial and

immunomodulatory functions that are central to host defense.[2][9][10] This guide provides an

in-depth overview of the discovery, gene structure, protein characteristics, and initial functional

analysis of hCAP18/LL-37.

Discovery, Gene Structure, and Expression
The discovery of hCAP18 originated from the cloning of its cDNA from human bone marrow.

[11][12] The gene encoding hCAP18, designated as the Cathelicidin Antimicrobial Peptide

(CAMP) gene, is located on human chromosome 3p21.[7] The gene spans approximately 2

kilobases and consists of four exons and three introns.[13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15567582?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC156109/
https://www.mdpi.com/1467-3045/7/2/12
https://www.mdpi.com/1467-3045/7/2/12
https://pmc.ncbi.nlm.nih.gov/articles/PMC127717/
https://pubmed.ncbi.nlm.nih.gov/20600427/
https://pmc.ncbi.nlm.nih.gov/articles/PMC156109/
https://pubmed.ncbi.nlm.nih.gov/9326247/
https://ashpublications.org/blood/article/90/7/2796/238644/The-Human-Antibacterial-Cathelicidin-hCAP-18-Is
https://ashpublications.org/blood/article/90/7/2796/238644/The-Human-Antibacterial-Cathelicidin-hCAP-18-Is
https://pmc.ncbi.nlm.nih.gov/articles/PMC2121615/
https://ashpublications.org/blood/article-abstract/90/7/2796/238644
https://www.mdpi.com/1467-3045/7/2/12
https://pmc.ncbi.nlm.nih.gov/articles/PMC8227053/
https://polarispeptides.com/my-account/
https://pmc.ncbi.nlm.nih.gov/articles/PMC21374/
https://www.pnas.org/doi/10.1073/pnas.95.16.9541
https://pmc.ncbi.nlm.nih.gov/articles/PMC2121615/
https://www.researchgate.net/figure/Fig-3-Basic-structure-of-LL-37-hCAP-18-cathelicidin-for-human-and-rat-CRAM-Humans_fig1_334606465
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Exons 1-3: Encode the N-terminal signal peptide and the highly conserved cathelin-like

domain.[13]

Exon 4: Encodes the C-terminal domain, which, upon cleavage, becomes the active LL-37

peptide.[13]

The promoter region of the CAMP gene lacks canonical TATA or CAAT boxes but contains

regulatory elements responsive to transcription factors such as NF-κB and NF-IL-6, as well as

cytokines like Interleukin-6 (IL-6).[7][14][15] This allows for tight regulation of its expression

during infection and inflammation.[7]

Expression of hCAP18 is most prominent in myeloid cells.[12] It is synthesized during the

myelocyte and metamyelocyte stages of myeloid cell maturation.[5][6][8] Beyond neutrophils,

hCAP18 expression has been identified in a wide array of tissues, including various squamous

epithelia of the mouth, tongue, esophagus, and respiratory tract, where it contributes to

mucosal immunity.[3][11][12][14][15] Its expression can be induced in keratinocytes in response

to injury or infection.[16]
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Caption: Structure of the human hCAP18 (CAMP) gene and corresponding protein domains.
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Protein Structure, Localization, and Processing
The hCAP18 proprotein is an ~18 kDa molecule composed of three distinct domains: a signal

peptide, the cathelin-like domain, and the C-terminal LL-37 domain.[7][17] In neutrophils, its

primary reservoir, hCAP18 is localized to the specific (secondary) granules, where it is stored in

its unprocessed, inactive form.[5][6][8] It colocalizes and comobilizes with lactoferrin, a marker

for specific granules.[5][6][8][18]

Activation of hCAP18 occurs through proteolytic cleavage, which liberates the C-terminal LL-37

peptide from the inhibitory cathelin-like domain.[6] Initial studies aimed to identify the

responsible protease and the physiological context for this cleavage. It was demonstrated that

this processing does not occur within the phagolysosome but rather extracellularly following

neutrophil exocytosis.[19][20] Of the serine proteases found in azurophil granules, proteinase 3

(PR3) was identified as the enzyme solely responsible for cleaving hCAP18 to generate the

active LL-37 peptide.[19][20][21] In epithelial tissues, other proteases like kallikreins can

process hCAP18.[22]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2121615/
https://www.researchgate.net/figure/hCAP18-and-LL-37-in-cathelicidin-family-The-human-cathelicidin-hCAP18-consists-of-signal_fig1_280122733
https://pubmed.ncbi.nlm.nih.gov/9326247/
https://ashpublications.org/blood/article/90/7/2796/238644/The-Human-Antibacterial-Cathelicidin-hCAP-18-Is
https://ashpublications.org/blood/article-abstract/90/7/2796/238644
https://pubmed.ncbi.nlm.nih.gov/9326247/
https://ashpublications.org/blood/article/90/7/2796/238644/The-Human-Antibacterial-Cathelicidin-hCAP-18-Is
https://ashpublications.org/blood/article-abstract/90/7/2796/238644
https://academic.oup.com/jleukbio/article/82/1/161/6975433
https://ashpublications.org/blood/article/90/7/2796/238644/The-Human-Antibacterial-Cathelicidin-hCAP-18-Is
https://ashpublications.org/blood/article/97/12/3951/107245/Human-cathelicidin-hCAP-18-is-processed-to-the
https://pubmed.ncbi.nlm.nih.gov/11389039/
https://ashpublications.org/blood/article/97/12/3951/107245/Human-cathelicidin-hCAP-18-is-processed-to-the
https://pubmed.ncbi.nlm.nih.gov/11389039/
https://ashpublications.org/blood/article-abstract/97/12/3951/107245
https://www.researchgate.net/figure/Production-and-processing-of-hCAP18-LL-37-White-blood-cells-and-epithelial-cells-secrete_fig1_389700007
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neutrophil

Proteolytic Cleavage

Specific Granule
(Storage)

hCAP18 Proprotein

contains

Exocytosis
(Stimulation)

Extracellular Space

Release of hCAP18
& Proteinase 3

hCAP18

Cathelin Domain

cleavage

Active LL-37

cleavage

Proteinase 3

Click to download full resolution via product page

Caption: Processing of hCAP18 to active LL-37 peptide after neutrophil exocytosis.

Initial Characterization: Antimicrobial and
Immunomodulatory Activity
The initial characterization of LL-37 focused on its antimicrobial capabilities. The peptide was

found to exhibit broad-spectrum activity against numerous Gram-positive and Gram-negative
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bacteria, as well as some fungi.[9][10][23]

Antimicrobial Activity
The primary mechanism of LL-37's antimicrobial action is the disruption of microbial cell

membranes.[9] Its cationic nature facilitates binding to the negatively charged components of

bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic

acids in Gram-positive bacteria.[9] Following binding, the amphipathic peptide inserts into the

lipid bilayer, leading to pore formation, increased permeability, and ultimately cell lysis and

death.[9]

Table 1: Minimum Inhibitory Concentrations (MICs) of LL-37 Against Various Microorganisms

Microorganism Type MIC (µg/mL) Reference

Pseudomonas

aeruginosa
Gram-negative <10 - 16 [11][23]

Escherichia coli Gram-negative <10 - 16 [11][23]

Salmonella

typhimurium
Gram-negative <10 [23]

Staphylococcus

aureus
Gram-positive <10 - 31 [11][23]

Staphylococcus

epidermidis
Gram-positive <10 [23]

Listeria

monocytogenes
Gram-positive <10 [23]

Enterococcus faecalis Gram-positive 31 [11]

Candida albicans Fungus >100 (in high salt) [23]

Note: MIC values can vary based on experimental conditions, such as salt concentration.[23]

Immunomodulatory Functions
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Beyond direct killing of microbes, early studies revealed that LL-37 possesses significant

immunomodulatory properties. It acts as a chemoattractant for various immune cells, including

neutrophils, monocytes, and T cells, thereby recruiting them to sites of infection.[1]

Furthermore, LL-37 can modulate inflammatory responses, bind and neutralize bacterial

endotoxins like LPS, and promote angiogenesis and wound healing, linking the innate immune

response directly to tissue repair processes.[1][22]
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Caption: Simplified signaling pathway for LL-37-mediated chemotaxis.

Key Experimental Protocols
The characterization of hCAP18/LL-37 relied on a combination of protein chemistry, molecular

biology, and microbiology techniques.
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Purification of hCAP18 from Neutrophils
Objective: To isolate the unprocessed hCAP18 proprotein from its primary cellular source.

Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors

using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran

sedimentation to remove erythrocytes.[19]

Subcellular Fractionation: Isolated neutrophils are disrupted by nitrogen cavitation, and the

resulting organelles are separated on a multi-layer Percoll density gradient.[5][6] Fractions

are collected and assayed for granule markers (myeloperoxidase for azurophil granules,

lactoferrin for specific granules) to identify the specific granule-containing fractions.[6]

Extraction: The specific granule fractions are extracted with acetic acid to solubilize the

cationic proteins, including hCAP18.

Chromatography: The acid extract is subjected to further purification, often involving

techniques like gel filtration chromatography to separate proteins by size, followed by cation

exchange chromatography. Purity is assessed by SDS-PAGE and immunoblotting with anti-

hCAP18 antibodies.[19]
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Caption: Experimental workflow for the purification of hCAP18 from human neutrophils.

In Vitro Cleavage Assay
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Objective: To identify the protease responsible for processing hCAP18 into LL-37.

Incubation: Purified hCAP18 (as obtained above) is incubated at 37°C for a set time (e.g., 30

minutes) with a candidate protease (e.g., purified proteinase 3, elastase, or cathepsin G) in a

suitable buffer.[19] A control sample of hCAP18 is incubated without any protease.

Reaction Termination: The reaction is stopped by adding a denaturing sample buffer (e.g.,

Laemmli buffer) and boiling the samples.[19]

Analysis: The reaction products are separated by size using SDS-PAGE (typically a Tricine-

SDS-PAGE for better resolution of small peptides).

Detection: The separated proteins and peptides are transferred to a membrane (e.g., PVDF)

for immunoblotting. The membrane is probed with a monoclonal antibody specific for the LL-

37 C-terminal peptide to detect the cleavage product.[19] The appearance of a band

corresponding to the molecular weight of LL-37 (~4.5 kDa) indicates successful cleavage by

the tested protease.

Antimicrobial Susceptibility Testing (Broth Microdilution
Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthetic LL-37.

Peptide Preparation: Chemically synthesized and purified LL-37 is dissolved in a sterile, low-

ionic-strength solvent (e.g., 0.01% acetic acid) to create a stock solution.

Bacterial Inoculum: A mid-logarithmic phase culture of the test bacterium is diluted in a

suitable broth medium (e.g., Mueller-Hinton broth) to a final concentration of approximately 5

x 10⁵ colony-forming units (CFU)/mL.[23]

Assay Setup: In a 96-well microtiter plate, serial twofold dilutions of the LL-37 peptide are

prepared in the broth medium.

Inoculation: The standardized bacterial suspension is added to each well containing the

diluted peptide. Control wells include bacteria with no peptide (growth control) and sterile

broth (sterility control).
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Incubation: The plate is incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of LL-37 that completely

inhibits visible bacterial growth, as determined by visual inspection or by measuring the

optical density at 600 nm.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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